molecular formula C10H20N2O B3043446 1-[(Diethylamino)methyl]piperidin-2-one CAS No. 86931-32-0

1-[(Diethylamino)methyl]piperidin-2-one

Cat. No.: B3043446
CAS No.: 86931-32-0
M. Wt: 184.28 g/mol
InChI Key: RCYVDMTWLPRTFR-UHFFFAOYSA-N
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Description

“1-[(Diethylamino)methyl]piperidin-2-one” is an organic compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 g/mol .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one experiment, Intermediate 14 was dissolved into toluene under N2 at room temperature. Intermediate 12 was added, followed by the addition of NaH. This mixture was heated to reflux for 4 hours under N2, then partially cooled. A second 2 eq. of NaH was then added and the reaction heated to reflux for 4 hours, then gradually cooled to room temperature, with stirring under N2 overnight .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Key: O=C1CCCCN1CN(CC)CC .

Scientific Research Applications

Neuropharmacological Research

1-[(Diethylamino)methyl]piperidin-2-one and its analogues have been explored for their neuropharmacological properties. For instance, 1,5-(Diethylamino)piperidine (DEAP), a similar compound, has been investigated for its role in activating the polyamine site associated with the N-methyl-D-aspartate receptor. DEAP has shown to increase [3H]dizocilpine binding to rat brain membranes, indicating its potential utility as a polyamine agonist at the N-methyl-D-aspartate receptor complex (Reynolds, 1992).

Chemical Synthesis and Drug Design

Compounds structurally related to this compound are often used in chemical synthesis and drug design. For example, the synthesis of certain benzimidazoles involving dialkylamino groups like diethylamino, has been reported, although these compounds did not show significant biological activity (Burch & Herbst, 1966). Moreover, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting a potential in developing antidementia agents (Sugimoto et al., 1990).

Biophotonics and Imaging

Certain derivatives of this compound, such as 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone, have been characterized for their potential in biophotonics. These compounds have been studied for their one- and two-photon absorption of light and fluorescence, indicating potential applications in biophotonic materials (Nesterov et al., 2003).

pH Sensitivity and Intracellular Imaging

A novel probe constructed by introducing piperidine to the coumarin stem, showing high pH sensitivity, has been developed for tracing intracellular pH changes. This demonstrates the application of piperidine derivatives in designing sensitive probes for cellular imaging (Liu et al., 2015).

Safety and Hazards

The safety and hazards associated with “1-[(Diethylamino)methyl]piperidin-2-one” are not explicitly mentioned in the search results .

Properties

IUPAC Name

1-(diethylaminomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11(4-2)9-12-8-6-5-7-10(12)13/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYVDMTWLPRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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